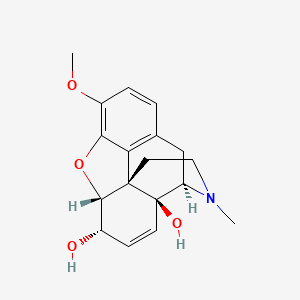
14-Hydroxycodeine
Overview
Description
14-Hydroxycodeine is a derivative of codeine . It has a molecular formula of C18 H21 N O4 and a molecular weight of 315.36 . It is also known as Codeine Imp. F (EP), Codeine, 14-hydroxy- (6CI,7CI), and (5alpha,6) .
Molecular Structure Analysis
The molecular structure of 14-Hydroxycodeine is characterized by its molecular formula C18 H21 N O4 . The stereochemistry of the molecule is absolute .
Chemical Reactions Analysis
14-Hydroxycodeine can be synthesized through the 14-hydroxylation of codeinone . This process involves the use of manganese(II) sulfate and sodium thiosulfate in a phosphate buffer . The reaction mixture is kept in a rotary shaker at 29 °C and 300 rpm for 3 hours .
Physical And Chemical Properties Analysis
14-Hydroxycodeine has a molecular formula of C18 H21 N O4 and a molecular weight of 315.36 .
Scientific Research Applications
Catalytic Conversion to 14-Hydroxycodeinone
14-Hydroxycodeinone can be efficiently synthesized through the catalytic air oxidation of codeinone in an aqueous solution, as shown by Zhang et al. (2005). Manganese and copper salts, like MnSO4 and CuSO4, serve as effective catalysts in this process. This discovery provides a method to utilize the more abundant codeine as a starting material for synthesizing 14-hydroxylated opiate drugs, foregoing the need for a thebaine-like intermediate (Zhang et al., 2005).
Genotoxic Potential Assessment
Pant et al. (2015) investigated the genotoxic potential of 14-Hydroxycodeinone using a Modified Comet Assay. This research provided insights into the DNA cross-linking activity of 14-Hydroxycodeinone, offering valuable information for understanding its biological interactions and potential risks (Pant et al., 2015).
Oxidation Methodologies
Saikat Das Sharma and D. Konwar (2009) developed a method for oxidizing thebaine to 14-hydroxycodeinone, providing a clean technological process for preparing this key drug intermediate. This method uses V2O5 in the presence of H2O2 in an aqueous medium, demonstrating a practical approach for synthesizing 14-hydroxycodeinone (Saikat Das Sharma & Konwar, 2009).
Pharmacological Actions of Derivatives
Lewis and Husbands (2011) discussed the importance of 14-Hydroxy-7,8-dihydromorphinone derivatives like oxycodone and naloxone, highlighting their critical role in clinical settings. The research underscores the significance of 14-hydroxycodeinone and its derivatives in developing clinically important agents (Lewis & Husbands, 2011).
Future Directions
The discovery of the catalytic direct autoxidation of codeinone to 14-hydroxycodeinone has opened up new possibilities for the synthesis of 14-hydroxylated opiate drugs . This method allows the more naturally abundant codeine to be used as the starting material, bypassing the need for a thebaine-like intermediate . This could potentially lead to more efficient and cost-effective production methods for these drugs .
properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,11,13,16,20-21H,7-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZPXTZKBNWUTF-QMVVXIJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197474 | |
| Record name | 14-Hydroxycodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Hydroxycodeine | |
CAS RN |
4829-46-3 | |
| Record name | 14-Hydroxycodeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14-Hydroxycodeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxy-14-hydroxy-17-methylmorphinan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14-HYDROXYCODEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332OI8E5Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



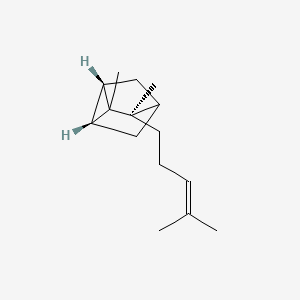
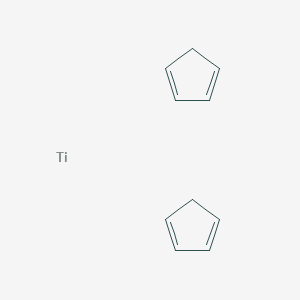
![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)
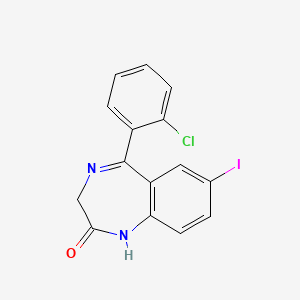
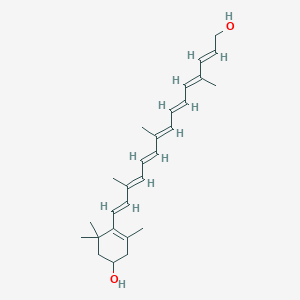
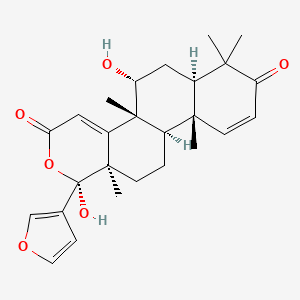
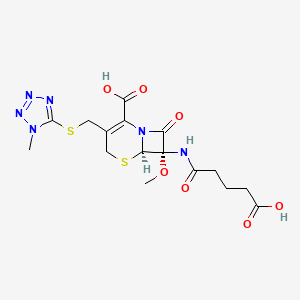
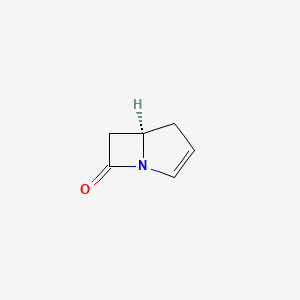
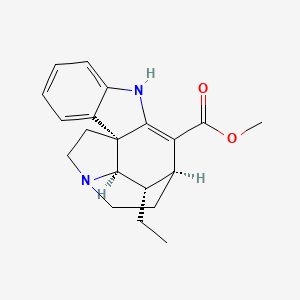
![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)
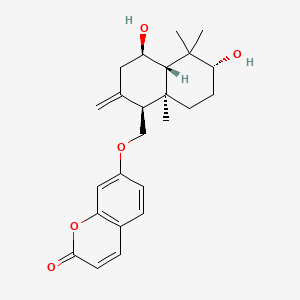
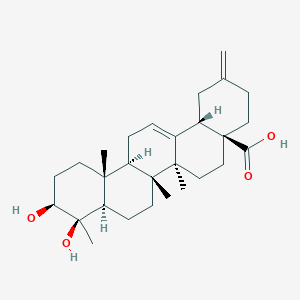
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)